molecular formula C16H15FO B1327642 3-(4-Fluorophenyl)-3'-methylpropiophenone CAS No. 898767-87-8

3-(4-Fluorophenyl)-3'-methylpropiophenone

Cat. No. B1327642
M. Wt: 242.29 g/mol
InChI Key: FMZPOWQCURAXOM-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluorophenyl)-3'-methylpropiophenone" is a chemical entity that has been studied in various contexts due to its potential applications in pharmaceuticals and materials science. The compound features a fluorophenyl group, which is known to influence the biological activity and physical properties of molecules. The presence of both a methyl group and a propiophenone moiety suggests that this compound could be involved in a range of chemical reactions and possess unique physical and chemical characteristics.

Synthesis Analysis

The synthesis of related fluorophenyl compounds has been described in the literature. For instance, a series of substituted derivatives of 2-hydroxypropionanilides, including those with a fluorophenyl group, have been prepared and tested for antiandrogen activity . Another study reported the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through a condensation reaction involving 4-fluoro-3-methyl acetophenone . These methods provide a foundation for the synthesis of "3-(4-Fluorophenyl)-3'-methylpropiophenone," although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-(4-Fluorophenyl)-3'-methylpropiophenone" has been investigated using various techniques. For example, the crystal structure of a spiro compound containing a 4-fluorophenyl group was determined, revealing a planar molecule except for one of the pyrrolidin rings . Additionally, the molecular structure and conformational stability of 4'-methylpropiophenone were studied, providing insights into the vibrational spectra and molecular geometry that could be relevant to the compound .

Chemical Reactions Analysis

The reactivity of fluorophenyl compounds has been explored in several studies. The synthesis of various fluorophenyl derivatives often involves reactions such as condensation , and the introduction of fluorine atoms can significantly affect the electronic properties of the resulting molecules, as seen in the study of fluorinated thiophenes . These findings suggest that "3-(4-Fluorophenyl)-3'-methylpropiophenone" may participate in similar chemical reactions, with the fluorine atom playing a crucial role in its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to "3-(4-Fluorophenyl)-3'-methylpropiophenone" have been characterized in several papers. The presence of a fluorophenyl group is known to influence properties such as hyperpolarizability and electrostatic potential . Additionally, the synthesis and properties of methyl esters of hydroxyphenylpropionic acid derivatives have been studied, which could provide insights into the stability and potential applications of the compound . The fluorine atoms in the molecule are likely to contribute to unique physical and chemical properties, such as increased lipophilicity and potential biological activity.

Scientific Research Applications

  • Palladium-Catalyzed Reactions : 2-Hydroxy-2-methylpropiophenone, a related compound, has been used in palladium-catalyzed reactions to achieve unique multiple arylation through successive C-C and C-H bond cleavages (Wakui et al., 2004).

  • Synthesis of Nonsteroidal Antiandrogens : 3-Substituted derivatives of 2-hydroxypropionanilides, another related compound, have been synthesized and tested for antiandrogen activity, leading to the discovery of novel, potent antiandrogens (Tucker et al., 1988).

  • Radiopharmaceutical Intermediates : NCA F-18 fluoroarylketones, which include similar compounds, have been studied for the high yield production of [18F]fluoroarylketones via aromatic nucleophilic substitution reactions. These compounds have potential uses as bifunctional radiopharmaceutical intermediates (Banks & Hwang, 1994).

  • Synthesis and Ligand Binding of Tropane Ring Analogues : Studies on (3S,4R)-4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine have been conducted to understand its affinity for the serotonin transporter, indicating the relevance of such compounds in understanding neurotransmitter processes (Keverline-Frantz et al., 1998).

  • Analysis of 'Legal Highs' : A study analyzing NRG 'legal highs' identified novel cathinones, where derivatives of fluoroarylketones were found, reflecting their relevance in pharmacological research (Brandt et al., 2011).

  • Design and Synthesis of Antitumor Agents : 2-Phenylquinolin-4-ones, which include similar compounds, have been synthesized and evaluated for cytotoxic activity against tumor cell lines, suggesting their potential as anticancer drugs (Chou et al., 2010).

Safety And Hazards

“3-(4-Fluorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(4-Fluorophenyl)-3’-methylpropiophenone” were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the study and development of such compounds could be a potential future direction.

properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPOWQCURAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644563
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-3'-methylpropiophenone

CAS RN

898767-87-8
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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